[1-[Acetamido-(4-nitrophenyl)methyl]naphthalen-2-yl] acetate
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Overview
Description
[1-[Acetamido-(4-nitrophenyl)methyl]naphthalen-2-yl] acetate: is a complex organic compound with a unique structure that includes an acetamido group, a nitrophenyl group, and a naphthalen-2-yl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[Acetamido-(4-nitrophenyl)methyl]naphthalen-2-yl] acetate typically involves a multi-step process. One common method starts with the reaction of 2-naphthaldehyde with 4-nitrobenzylamine to form an intermediate Schiff base. This intermediate is then acetylated using acetic anhydride to yield the final product. The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium hydroxide, with the reactions carried out at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[1-[Acetamido-(4-nitrophenyl)methyl]naphthalen-2-yl] acetate: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or hydrogen gas can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the acetamido or nitrophenyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, hydrogen gas.
Nucleophiles: Ammonia, amines, and thiols.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[1-[Acetamido-(4-nitrophenyl)methyl]naphthalen-2-yl] acetate: has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of [1-[Acetamido-(4-nitrophenyl)methyl]naphthalen-2-yl] acetate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with enzymes or receptors in biological systems. The acetamido group may also play a role in binding to proteins or other macromolecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Cycloalkanes: Cyclic hydrocarbons with similar structural features.
Ginsenoside Compound K: A natural product with similar pharmacological properties .
Uniqueness: : [1-[Acetamido-(4-nitrophenyl)methyl]naphthalen-2-yl] acetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
[1-[acetamido-(4-nitrophenyl)methyl]naphthalen-2-yl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c1-13(24)22-21(16-7-10-17(11-8-16)23(26)27)20-18-6-4-3-5-15(18)9-12-19(20)28-14(2)25/h3-12,21H,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDAGAKRKHLJCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C=CC3=CC=CC=C32)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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